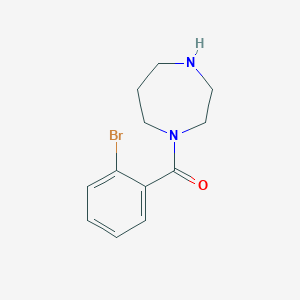

1-(2-Bromobenzoyl)-1,4-diazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)-(1,4-diazepan-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c13-11-5-2-1-4-10(11)12(16)15-8-3-6-14-7-9-15/h1-2,4-5,14H,3,6-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKWQWGMVZCBOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Bromobenzoyl 1,4 Diazepane and Analogous Structures

Strategies for 1,4-Diazepane Ring Construction

The formation of the seven-membered 1,4-diazepane core is a critical step that has been approached through several synthetic routes. These methods often aim for efficiency, high yields, and the ability to introduce substituents.

Cyclization Reactions in Diazepane Scaffold Synthesis

Cyclization reactions are a fundamental approach to constructing the 1,4-diazepane ring. These reactions typically involve the formation of one or two nitrogen-carbon bonds to close the seven-membered ring. A variety of starting materials and reaction conditions can be employed.

One common strategy involves the condensation of 1,2-diamines with suitable dielectrophiles. For example, the reaction of diamines with unsaturated carbonyl compounds or haloketones has been described as a pathway to diazepine (B8756704) ring systems. ijpcbs.com A step- and atom-economical protocol for synthesizing 1,4-diazepanes proceeds from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. acs.org This domino process involves the in situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization. acs.org In many cases, these reactions can be performed under solvent-free conditions. acs.org

Heteropolyacids have also been used to catalyze the synthesis of 1,4-diazepine derivatives from ketimine intermediates and aldehydes, offering high yields and short reaction times. nih.gov The choice of catalyst can significantly influence the reaction's efficiency. nih.gov

Approaches from N-Propargylamines

N-propargylamines are versatile building blocks in the synthesis of various N-heterocycles, including 1,4-diazepanes. rsc.orgrsc.orgresearchgate.net These approaches are valued for their high atom economy and often shorter synthetic routes. rsc.orgresearchgate.net The Huisgen 1,3-dipolar cycloaddition is a notable strategy that utilizes the versatility of N-propargylamines to create N-heterocycles containing the 1,4-diazepane moiety. researchgate.net

One specific method involves an InCl₃-catalyzed reaction in methanol, which yields 1,4-diazepane systems in moderate yields. rsc.org The proposed mechanism for this transformation includes the coordination of InCl₃ to an aldehyde, activating it for nucleophilic attack. The subsequent reaction with an N-propargylamine and an α-diketone leads to an intermediate that undergoes an intramolecular [3+2] Huisgen cycloaddition to form the final 1,4-diazepane product. rsc.org

Intramolecular C-N Bond Coupling Reactions (e.g., from 1-(2-bromobenzyl)azetidine-2-carboxamides)

Intramolecular C-N bond coupling reactions provide a powerful method for the synthesis of fused heterocyclic systems containing a diazepine ring. A notable example is the synthesis of azetidine-fused 1,4-diazepine derivatives from 1-(2-bromobenzyl)azetidine-2-carboxamides. mdpi.comnih.gov

This approach utilizes a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction. mdpi.comnih.gov The reaction proceeds smoothly under mild, basic conditions to afford 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] acs.orgnih.govdiazepin-10(2H)-ones in high yields (91-98%). mdpi.com A key advantage of this method is that the aryl-Cl bond can remain intact during the copper-catalyzed synthesis, providing a handle for further chemical modifications. mdpi.com The resulting fused azetidine-diazepine products can then undergo ring-opening reactions to yield functionalized 1,4-benzodiazepine (B1214927) derivatives. mdpi.comnih.gov

Multi-Component Reaction Approaches (e.g., Ugi reactions)

Multi-component reactions (MCRs), such as the Ugi reaction, offer a convergent and efficient strategy for the synthesis of complex molecules like diazepane derivatives from simple starting materials in a single step. The Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org

A two-step approach for the synthesis of 1-sulfonyl-1,4-diazepan-5-ones utilizes a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. acs.orgnih.gov This method has been successfully applied to produce both aliphatic and benzo-fused diazepanone systems. acs.orgnih.gov Modifications of the Ugi reaction, such as using bifunctional reagents, have been developed to create novel heterocyclic structures containing a pyrrolo[1,2-a] acs.orgnih.govdiazepine fragment. nih.govacs.org

Table 1: Comparison of Synthetic Strategies for 1,4-Diazepane Ring Construction

| Strategy | Key Features | Example Starting Materials | Catalyst/Reagent Examples |

| Cyclization Reactions | Fundamental approach, versatile. | 1,2-diamines, alkyl 3-oxohex-5-enoates, ketimine intermediates, aldehydes. | Heteropolyacids. |

| From N-Propargylamines | High atom economy, shorter routes. | N-propargylamines, aldehydes, α-diketones. | InCl₃. |

| Intramolecular C-N Coupling | Forms fused systems, mild conditions. | 1-(2-bromobenzyl)azetidine-2-carboxamides. | CuI/N,N-dimethylglycine. |

| Multi-Component Reactions | Convergent, efficient, single step. | Aldehydes, amines, carboxylic acids, isocyanides. | None (for classic Ugi). |

Introduction of the 2-Bromobenzoyl Moiety

Once the 1,4-diazepane ring is formed, the final step in the synthesis of 1-(2-Bromobenzoyl)-1,4-diazepane is the introduction of the 2-bromobenzoyl group onto one of the nitrogen atoms of the diazepane ring.

Acylation and Related Coupling Reactions

Acylation is the most direct method for introducing the 2-bromobenzoyl group. This typically involves the reaction of the 1,4-diazepane with a 2-bromobenzoyl derivative, such as 2-bromobenzoyl chloride. The reaction is a nucleophilic acyl substitution where the nitrogen atom of the diazepane acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride and displacing the chloride leaving group.

While direct acylation with acyl chlorides is a common strategy, other coupling reactions can also be employed. For instance, the reaction of a carboxylic acid (2-bromobenzoic acid) with N,N'-dicyclohexylcarbodiimide (DCC) can generate an activated intermediate that then reacts with an amine (1,4-diazepane) to form the corresponding amide. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have also been utilized to synthesize related arylbenzamides, demonstrating the versatility of modern coupling methods in constructing such molecules. nih.gov

Synthetic Routes to this compound and Its Analogs

The synthesis of this compound and related diazepine structures is a focal point of medicinal chemistry due to the prevalence of the diazepine core in a wide array of biologically active compounds. nih.gov Various synthetic strategies have been developed to construct this seven-membered heterocyclic ring system, often employing transition metal-catalyzed reactions to achieve efficient and selective bond formation.

Positional Isomer Considerations in Bromobenzoyl Incorporation (e.g., ortho vs. para)

The position of the bromo substituent on the benzoyl moiety significantly influences the reactivity and synthetic accessibility of the target compound. The ortho, meta, and para positions for the bromo group on the benzene (B151609) ring relative to the carbonyl group present distinct electronic and steric environments. wikipedia.org

In the context of synthesizing 1-(bromobenzoyl)-1,4-diazepanes, the choice between an ortho or para bromo-substituted starting material can impact reaction outcomes. Electron-donating groups on the aromatic ring tend to direct incoming groups to the ortho and para positions. wikipedia.org The separation of these isomers can be a common challenge in synthetic chemistry. wikipedia.org Techniques such as column chromatography and fractional crystallization are often employed to isolate the desired isomer, with the para isomer generally being less soluble and crystallizing first. wikipedia.org

The steric hindrance from the ortho-bromo group can influence the conformational flexibility of the molecule and its interaction with catalytic species. In contrast, a para-bromo substituent is sterically less demanding. This difference can affect reaction rates and the feasibility of certain cyclization strategies. For instance, intramolecular reactions that rely on the close proximity of reacting groups might be favored or disfavored depending on the isomer used.

Catalytic Systems Employed in Diazepane Synthesis

Transition metal catalysis plays a pivotal role in the modern synthesis of diazepanes and their derivatives, offering mild and efficient routes to these complex structures. researchgate.net

Copper catalysis has emerged as a valuable tool for the formation of C-N bonds in the synthesis of nitrogen-containing heterocycles. nih.govrsc.orgorganic-chemistry.org In the context of diazepine synthesis, copper-catalyzed intramolecular cross-coupling reactions have been successfully employed. For example, a facile and efficient synthesis of functionalized 1,4-benzodiazepine derivatives was developed using a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides. mdpi.com This reaction proceeds under mild conditions to afford novel azetidine-fused 1,4-diazepine derivatives. mdpi.com

A study on the synthesis of 2-aminomethyl functionalized 1,4-benzodiazepin-5-ones utilized a copper-promoted alkene diamination strategy. nih.gov In this method, copper(2-ethylhexanoate)2 acted as a promoter to couple external amines with 2-sulfonamido-N-allyl benzamides, leading to the formation of the 1,4-benzodiazepinone core in good yields. nih.gov

Table 1: Examples of Copper-Catalyzed Diazepane Synthesis

| Catalyst System | Substrate Type | Product Type | Reference |

|---|---|---|---|

| CuI/N,N-dimethylglycine | 1-(2-bromobenzyl)azetidine-2-carboxamides | Azetidine-fused 1,4-diazepine derivatives | mdpi.com |

| Cu(2-ethylhexanoate)2 | 2-sulfonamido-N-allyl benzamides | 2-aminomethyl functionalized 1,4-benzodiazepin-5-ones | nih.gov |

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly efficient methods for constructing C-N bonds and have been extensively used in the synthesis of benzodiazepines and related diazepine structures. researchgate.netmdpi.com These reactions typically involve the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. researchgate.netnobelprize.org

The Buchwald-Hartwig amination has been a key reaction in numerous synthetic pathways to dibenzodiazepines. researchgate.net It allows for the coupling of readily available precursors with ammonia (B1221849) or amines, followed by an intramolecular condensation to yield the desired diazepine ring system in a single step. researchgate.netbenthamscience.com This methodology is tolerant of a wide range of functional groups, making it a versatile tool for the synthesis of complex heterocyclic molecules. mdpi.com

Palladium catalysis has also been instrumental in domino reactions, where multiple bond-forming events occur in a single pot, providing an efficient and environmentally friendly approach to complex molecules. researchgate.net Various palladium-catalyzed domino reactions, including carboamination, aminoarylation, and aminoacetoxylation, have been developed for the synthesis of functionalized benzodiazepines. mdpi.com

Table 2: Examples of Palladium-Catalyzed Diazepane Synthesis

| Reaction Type | Catalyst System | Substrate Types | Product Type | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Ligand | Aryl halides, Ammonia/Amines | Dibenzodiazepines | mdpi.com |

| Intramolecular N-Arylation | Pd(OAc)₂ / BINAP | (S)-amides | Optically active 1,2,4,5-tetrahydro-1,4-benzodiazepin-3(3H)-ones | mdpi.com |

Stereoselective Synthesis of Diazepane Derivatives

The development of stereoselective methods for the synthesis of diazepine derivatives is of great importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. Asymmetric catalysis, employing chiral catalysts or ligands, has been a primary strategy for achieving enantioselective synthesis.

Palladium-catalyzed reactions have been adapted for stereoselective synthesis. For instance, the stereospecific intramolecular palladium-catalyzed N-arylation of (S)-amides using a BINAP ligand has been shown to produce optically active 1,2,4,5-tetrahydro-1,4-benzodiazepin-3(3H)-ones with excellent enantiomeric excess. mdpi.com Another approach involves the stereoselective synthesis of (E)-2-aryl- (or vinyl)methylidene-1,4-benzodiazepines starting from aryl or vinyl halides and various 2-amino-benzamide or 2-amino-benzylamine derivatives, utilizing an inexpensive Pd/C catalyst. mdpi.com

Copper-catalyzed asymmetric reactions have also proven effective. A copper-catalyzed asymmetric intramolecular reductive cyclization of 2′-vinyl-biaryl-2-imines using a chiral biphosphine ligand enables the synthesis of 7-membered bridged biarylamines with high diastereo- and enantioselectivities. nih.gov

Chemical Reactivity and Derivatization of the 1 2 Bromobenzoyl 1,4 Diazepane Scaffold

Transformations Involving the Diazepane Core

The 1,4-diazepane ring system is a key structural motif in many biologically active compounds. The reactivity of this seven-membered heterocyclic core in the context of the 1-(2-Bromobenzoyl)-1,4-diazepane scaffold allows for various modifications, including ring-opening reactions of fused systems and substitutions at the nitrogen atoms.

Ring-Opening Reactions of Fused Heterocyclic Systems

While direct ring-opening of the 1,4-diazepane ring itself is not commonly reported, the scaffold can be incorporated into fused heterocyclic systems that can undergo subsequent ring-opening reactions. For instance, a related strategy involves the synthesis of azetidine-fused 1,4-diazepine derivatives. These strained four-membered rings are susceptible to ring-opening by various nucleophiles. nih.gov

In a similar vein, the synthesis of 1,4-diazepane derivatives can be achieved through the tandem N-alkylation, ring-opening, and cyclization of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides. nih.gov This process involves the opening of the aziridine (B145994) ring, a strained three-membered heterocycle, to construct the seven-membered diazepine (B8756704) ring.

The reactivity of fused systems is often driven by the strain of the smaller ring. For example, carborane-fused boriranes, which are three-membered rings containing boron, readily undergo ring-opening reactions with Lewis acids. nih.gov Similarly, quaternary ammonium (B1175870) salts derived from 1,4-diazabicyclo[2.2.2]octane (DABCO) can undergo nucleophilic ring-opening to yield piperazine (B1678402) derivatives. rsc.orgresearchgate.net These examples highlight the principle of using strained, fused rings as precursors to more complex heterocyclic systems.

N-Alkylation and Acylation Reactions

The secondary amine at the 4-position of the 1,4-diazepane ring is a prime site for functionalization through N-alkylation and N-acylation reactions. These reactions are fundamental in diversifying the scaffold and introducing various substituents.

N-Alkylation: The nitrogen atom can be alkylated using a variety of alkylating agents, such as alkyl halides or tosylates, typically in the presence of a base. beilstein-journals.org The choice of base and solvent can influence the regioselectivity of the reaction, particularly in systems with multiple nucleophilic sites. For instance, in the synthesis of 1,2-diazepine derivatives, N-alkylation of a precursor with ethyl chloroacetate (B1199739) is a key step.

N-Acylation: Similarly, the secondary amine can be acylated using acyl chlorides or anhydrides. Regioselective N-acylation can sometimes be achieved, with the N-1 substituted product often being the more thermodynamically stable isomer. beilstein-journals.org

These N-functionalization reactions are crucial for building molecular complexity. For example, the synthesis of various 1,4-diazepane derivatives with different substituents at the 1, 2, and 4-positions has been achieved through strategies involving late-stage diversification. researchgate.net

Reactions at the Bromine Center of the Benzoyl Moiety

The bromine atom on the benzoyl ring provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Stille)

The bromo-substituent on the aromatic ring is an excellent electrophilic partner in cross-coupling reactions. This allows for the introduction of a wide array of aryl, vinyl, and alkyl groups.

Suzuki-Miyaura Coupling: This is a widely used palladium-catalyzed reaction that couples an organoboron reagent with an organohalide. libretexts.org The reaction of this compound with various boronic acids in the presence of a palladium catalyst and a base would lead to the corresponding biaryl derivatives. libretexts.orgmdpi.comresearchgate.netnih.govnih.gov The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. libretexts.org

Stille Coupling: The Stille reaction provides another powerful method for C-C bond formation, utilizing an organotin reagent as the coupling partner. wikipedia.orglibretexts.org Similar to the Suzuki coupling, this reaction proceeds via a palladium catalytic cycle. wikipedia.org The reaction of this compound with an organostannane would result in the substitution of the bromine atom with the organic group from the tin reagent.

The choice between Suzuki and Stille coupling can depend on factors such as the availability and stability of the organometallic reagent and the functional group tolerance of the reaction. nih.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | General Scheme | Key Reagents |

| Suzuki-Miyaura | Ar-Br + R-B(OH)₂ → Ar-R | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), Base (e.g., K₂CO₃, CsF), Organoboron reagent |

| Stille | Ar-Br + R-Sn(Alkyl)₃ → Ar-R | Pd catalyst (e.g., Pd(PPh₃)₄), Organotin reagent |

Nucleophilic Substitution Reactions

While less common for aryl bromides compared to activated aryl halides, nucleophilic aromatic substitution (SNA_r) can occur under specific conditions, particularly with strong nucleophiles. The reactivity can be enhanced by the presence of electron-withdrawing groups on the aromatic ring, although the benzoyl group itself provides some activation. In related systems, such as pentafluoropyridine, site-selective nucleophilic substitution with phenoxides has been demonstrated, where the reaction conditions dictate the position of substitution. rsc.org For this compound, reactions with strong nucleophiles like alkoxides or amides under harsh conditions (high temperature, strong base) could potentially lead to substitution of the bromine atom.

Reactivity of the Carbonyl Group within the Benzoyl Moiety

The carbonyl group of the benzoyl moiety is an amide carbonyl, which is generally less reactive towards nucleophiles than a ketone or aldehyde carbonyl due to the resonance delocalization of the nitrogen lone pair. However, it can still undergo certain transformations.

Reduction of the amide carbonyl to a methylene (B1212753) group (CH₂) can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would convert the this compound into 1-(2-bromobenzyl)-1,4-diazepane.

Furthermore, while direct nucleophilic addition to the amide carbonyl is difficult, it is a component of the larger benzoyl moiety. The electronic properties of this group influence the reactivity of the adjacent aromatic ring.

Biological Activity and Structure Activity Relationship Sar Exploration of 1,4 Diazepane Derivatives Conceptual Framework

General Biological Significance of 1,4-Diazepane Heterocycles as Pharmacological Scaffolds

The 1,4-diazepane nucleus is a cornerstone in the development of pharmaceuticals, demonstrating a broad spectrum of biological activities. nih.govbenthamdirect.comresearchgate.net Its significance stems from its ability to serve as a versatile scaffold for creating compounds with diverse pharmacological profiles. These derivatives have been extensively explored and have shown potential as antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer agents. nih.govbenthamdirect.comresearchgate.netdntb.gov.ua The fusion of a benzene (B151609) ring to the diazepine (B8756704) core, creating the benzodiazepine (B76468) structure, has famously led to the development of drugs like diazepam, which are widely used for their anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. tsijournals.comresearchgate.net

The therapeutic importance of 1,4-diazepane derivatives extends beyond the central nervous system. For instance, certain derivatives have been investigated as antagonists for cholecystokinin (B1591339) (CCK) receptors and endothelin receptors, highlighting their potential in treating various other conditions. tsijournals.comnih.gov The ability of the 1,4-diazepane ring to adopt different conformations allows it to interact with a variety of biological targets, making it a highly valuable "privileged scaffold" in medicinal chemistry. tsijournals.comchemisgroup.us This structural flexibility enables the design of ligands with high affinity and selectivity for specific receptors and enzymes.

Design Principles for Modulating Biological Activities through Diazepane Scaffold Modifications

The biological activity of 1,4-diazepane derivatives can be finely tuned by strategic modifications to the core scaffold. The diazepine ring itself is highly amenable to structural changes, which can significantly impact the pharmacological properties of the resulting compounds. chemisgroup.us Key design principles involve substitutions at various positions of the diazepine and any fused rings, as well as the introduction of different functional groups.

For benzodiazepines, a well-studied class of 1,4-diazepane derivatives, specific structural features are known to be crucial for activity. For example, an electronegative substituent at the 7-position of the fused benzene ring is often important for anxiolytic and anticonvulsant effects. researchgate.net Modifications at the 1-position, such as the introduction of a small alkyl group, can also influence activity. egpat.com The unsaturation at the 4th and 5th positions of the diazepine ring is generally considered essential for the activity of classical benzodiazepines. egpat.com

Furthermore, fusing other heterocyclic or aromatic rings to the diazepine scaffold can create conformationally constrained analogs, which may lead to enhanced selectivity for specific receptor subtypes. chemisgroup.us The goal of these modifications is often to develop compounds with a narrower spectrum of activity, thereby minimizing undesirable side effects. chemisgroup.us For instance, by altering the substitution pattern, it is possible to separate the anxiolytic properties from the sedative effects.

Methodologies for Structure-Activity Relationship (SAR) Studies of Diazepane Compounds

The exploration of structure-activity relationships (SAR) for diazepane compounds is a critical aspect of the drug discovery process. nih.gov SAR studies aim to understand how specific structural modifications influence the biological activity of a molecule. This knowledge is then used to design more potent and selective compounds.

A common approach to SAR studies involves the systematic synthesis of a series of analogs where specific parts of the molecule are varied. chemisgroup.us For example, different substituents can be introduced at various positions of the 1,4-diazepane ring and any fused aromatic systems. These analogs are then tested in biological assays to determine their activity against a specific target.

In addition to traditional synthetic and biological testing, modern SAR studies often employ computational methods. chemisgroup.us Molecular modeling and docking studies can provide insights into how different analogs bind to their target receptor or enzyme at a molecular level. chemisgroup.us These computational approaches can help to rationalize observed SAR trends and guide the design of new compounds with improved properties. Quantitative Structure-Activity Relationship (QSAR) studies are also utilized to establish a mathematical relationship between the chemical structure and biological activity, further aiding in the prediction of the activity of novel compounds. researchgate.net

Overview of Molecular Targets Explored with Diazepane Derivatives

The versatility of the 1,4-diazepane scaffold has led to its exploration against a wide range of molecular targets. These include enzymes, receptors, and ion channels.

One of the most well-known targets for 1,4-diazepane derivatives, specifically the benzodiazepines, is the GABA-A receptor in the central nervous system. tsijournals.comchemisgroup.us Binding to this receptor enhances the effect of the neurotransmitter GABA, leading to sedative, anxiolytic, and anticonvulsant effects. tsijournals.comchemisgroup.us

Beyond the GABA-A receptor, 1,4-diazepane derivatives have been designed to target various other molecular entities. These include:

Serine Proteases: Certain 1,4-diazepane derivatives have been developed as inhibitors of serine proteases like Factor Xa, which is involved in the blood coagulation cascade, making them potential antithrombotic agents. nih.gov

Cholinesterases: Derivatives of 1,4-benzodiazepine-2,5-dione have been synthesized and shown to be potent reversible inhibitors of acetylcholinesterase, suggesting their potential in treating conditions like Alzheimer's disease. nih.gov

G-Protein Coupled Receptors (GPCRs): The 1,4-diazepane scaffold has been employed to create ligands for various GPCRs. For instance, derivatives have been developed as agonists for melanocortin receptors (MC1R and MC4R), which are involved in regulating food intake, and as antagonists for cholecystokinin (CCK) and endothelin receptors. tsijournals.comnih.govresearchgate.net

DNA: Some 1,4-benzodiazepine (B1214927) derivatives, such as anthramycin, are known to bind to the minor groove of DNA, leading to their antitumor activity. tsijournals.com

Table 1: Molecular Targets of 1,4-Diazepane Derivatives

| Target Class | Specific Target | Biological Effect/Potential Application |

| Ion Channels | GABA-A Receptor | Anxiolytic, sedative, anticonvulsant tsijournals.comchemisgroup.us |

| Enzymes | Factor Xa (Serine Protease) | Antithrombotic nih.gov |

| Acetylcholinesterase | Treatment of Alzheimer's disease nih.gov | |

| DNA Gyrase | Antibacterial nih.gov | |

| G-Protein Coupled Receptors | Melanocortin Receptors (MC1R, MC4R) | Anti-obesity nih.govresearchgate.net |

| Cholecystokinin (CCK) Receptors | Various tsijournals.com | |

| Endothelin Receptors | Antihypertensive nih.gov | |

| Nucleic Acids | DNA (minor groove) | Anticancer tsijournals.com |

Strategies for Hit-to-Lead Optimization Utilizing Diazepane Scaffolds

Hit-to-lead optimization is a crucial phase in drug discovery where initial "hits" from high-throughput screening are chemically modified to produce "lead" compounds with improved potency, selectivity, and pharmacokinetic properties. wikipedia.org The 1,4-diazepane scaffold is an excellent starting point for such optimization efforts due to its synthetic tractability and the extensive existing knowledge on its SAR.

The process typically begins with a hit compound containing a 1,4-diazepane core. Medicinal chemists then synthesize a library of analogs by making systematic modifications to the scaffold. substack.com This iterative process of design, synthesis, and testing (the design-make-test-analyze cycle) allows for the rapid exploration of the chemical space around the initial hit. spirochem.com

Key strategies in the hit-to-lead optimization of diazepane derivatives include:

Improving Potency and Selectivity: Modifications are made to enhance the binding affinity of the compound for its intended target while minimizing interactions with off-target molecules. This can involve altering substituents on the diazepine ring or fused aromatic systems to optimize interactions with the target's binding pocket. wikipedia.orgsubstack.com

Enhancing ADME Properties: The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical for its in vivo efficacy. Optimization efforts focus on modifying the physicochemical properties of the diazepane derivative, such as its lipophilicity and solubility, to improve its pharmacokinetic behavior. nih.govvichemchemie.com

Reducing Toxicity: Early assessment of potential toxicity is crucial. Modifications are made to eliminate or minimize any toxic liabilities associated with the hit compound. nih.gov

Exploring Bioisosterism: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved potency, selectivity, or pharmacokinetic properties. spirochem.com

By systematically applying these strategies, researchers can transform a promising but imperfect hit compound based on the 1,4-diazepane scaffold into a viable lead candidate for further preclinical and clinical development. wikipedia.orgsubstack.com

Advanced Analytical and Spectroscopic Characterization Techniques in Diazepane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, providing information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy would provide crucial information about the number of different types of protons and their neighboring environments in 1-(2-Bromobenzoyl)-1,4-diazepane. The expected spectrum would show distinct signals for the protons on the aromatic ring and the diazepane ring. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would allow for the assignment of each proton to its specific position in the molecule. For instance, the protons on the bromobenzoyl group would appear in the aromatic region (typically δ 7.0-8.0 ppm), while the protons of the diazepane ring would be found in the aliphatic region (typically δ 1.5-4.0 ppm).

Hypothetical ¹H NMR Data for this compound: A definitive data table cannot be generated without experimental results.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl). The carbonyl carbon of the benzoyl group would be expected to have a characteristic downfield shift (around δ 160-180 ppm).

Hypothetical ¹³C NMR Data for this compound: A definitive data table cannot be generated without experimental results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of this compound with a high degree of accuracy. This precise mass measurement allows for the unambiguous determination of the molecular formula. The presence of the bromine atom would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br) in the mass spectrum.

Hypothetical HRMS Data for this compound: A definitive data table cannot be generated without experimental results.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds. For this compound, key absorption bands would be expected for the carbonyl (C=O) stretching of the amide group (typically around 1630-1680 cm⁻¹) and the C-H stretching of the aromatic and aliphatic portions of the molecule.

Hypothetical IR Spectroscopy Data for this compound: A definitive data table cannot be generated without experimental results.

X-ray Crystallography for Solid-State Structural Determination

Hypothetical X-ray Crystallography Data for this compound: A definitive data table cannot be generated without experimental results.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool in chemical synthesis and quality control, enabling the separation, identification, and quantification of components within a mixture. For this compound, both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) serve critical roles in assessing its purity and monitoring reaction progress.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the purity assessment of non-volatile compounds like this compound. This technique offers high resolution and sensitivity, allowing for the detection and quantification of minute impurities. In a typical analysis, a solution of the compound is injected into the HPLC system, where it travels through a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the separation of the sample components is achieved based on their differential interactions with the stationary and mobile phases.

The purity of this compound is determined by the resulting chromatogram. A single, sharp peak at a characteristic retention time would indicate a high degree of purity. The presence of additional peaks suggests the existence of impurities, such as starting materials, by-products, or degradation products. The relative area of each peak corresponds to the proportion of that component in the mixture. While specific experimental conditions such as the exact mobile phase composition, column type, flow rate, and detector wavelength are optimized for each analysis, representative data from the analysis of related compounds can provide a framework for what to expect.

| Parameter | Typical Value/Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Compound-specific |

| Purity Assessment | >98% (based on peak area) |

This table represents typical, hypothetical conditions for HPLC analysis of a compound similar to this compound and is for illustrative purposes as specific research data for this exact compound is not publicly available.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and widely used chromatographic method for monitoring the progress of chemical reactions and for the preliminary purity analysis of compounds like this compound. The technique involves spotting a small amount of the compound onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent system (eluent). As the eluent moves up the plate by capillary action, it carries the sample with it. Separation occurs based on the differential partitioning of the compound between the stationary phase (silica gel) and the mobile phase (eluent).

The result of a TLC analysis is the Retention Factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A pure compound should ideally appear as a single spot with a specific Rf value under a given set of conditions. This technique is particularly useful during the synthesis of this compound to quickly determine if the starting materials have been consumed and to get a qualitative sense of the product's purity before proceeding with more rigorous methods like HPLC.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Eluent) | Ethyl acetate/Hexane mixture |

| Visualization | UV light (254 nm) or chemical staining |

| Rf Value | Dependent on the specific eluent composition |

This table outlines typical conditions for TLC analysis. The Rf value is highly dependent on the solvent system and would be determined experimentally.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass percent) of a sample. For a newly synthesized organic compound like this compound, elemental analysis for carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) provides crucial evidence for its empirical formula. The experimentally determined percentages of these elements are compared with the theoretically calculated values based on the compound's proposed chemical formula (C₁₁H₁₃BrN₂O).

A close correlation between the found and calculated values, typically within ±0.4%, is considered a strong confirmation of the compound's elemental composition and, by extension, its purity and identity. This analysis is a critical component of the full characterization data required for the publication of new chemical entities in scientific literature.

| Element | Theoretical % for C₁₁H₁₃BrN₂O | Found % (Hypothetical) |

| Carbon (C) | 49.09 | 49.15 |

| Hydrogen (H) | 4.87 | 4.85 |

| Nitrogen (N) | 10.41 | 10.38 |

This table presents the theoretical elemental composition of this compound alongside a set of hypothetical experimental results to illustrate the expected outcome of an elemental analysis.

Future Perspectives and Emerging Trends in 1 2 Bromobenzoyl 1,4 Diazepane Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 1,4-diazepane derivatives, including the title compound, is an area of continuous improvement. Current research emphasizes the development of greener, more efficient, and economically viable synthetic strategies.

One promising approach is the use of continuous flow synthesis . This technique offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. frontiersin.orgresearchgate.net For instance, the synthesis of related benzodiazepines has been achieved with high purity and yield using telescoped flow processes in microreactors. frontiersin.orgresearchgate.net These methods can significantly reduce reaction times and waste generation. frontiersin.org

Another area of development is the use of novel and reusable catalysts. Heteropolyacids (HPAs) have shown superior catalytic efficiency in the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives, offering high yields and shorter reaction times. nih.gov Similarly, solvent-free synthesis using reusable catalysts like sulfamic acid presents an environmentally friendly and efficient alternative to conventional methods that often require harsh conditions and expensive reagents. researchgate.net

Furthermore, innovative synthetic routes are being explored, such as the intramolecular C–N bond coupling and ring-opening of azetidines to construct functionalized 1,4-benzodiazepine (B1214927) derivatives. nih.gov This method provides a facile and efficient pathway to diverse structures under mild conditions. nih.gov The use of N-propargylamines as versatile building blocks also represents a newer, atom-economical approach to synthesizing 1,4-diazepane cores. rsc.org

| Methodology | Key Advantages | Catalyst/Reagent Example | Reference |

|---|---|---|---|

| Continuous Flow Synthesis | Improved safety, efficiency, scalability, reduced waste | Microfluidic chip reactors | frontiersin.orgresearchgate.net |

| Heteropolyacid Catalysis | High yields, shorter reaction times | Keggin-type heteropolyacids (e.g., H5PMo10V2O40) | nih.gov |

| Solvent-Free Synthesis | Environmentally friendly, reusable catalyst | Sulfamic acid | researchgate.net |

| Intramolecular C–N Coupling/Ring Opening | Mild conditions, access to diverse functionalization | CuI/N,N-dimethylglycine | nih.gov |

| N-Propargylamine Chemistry | Atom economy, shorter synthetic routes | - | rsc.org |

Integration of Advanced Computational Approaches in Design and Prediction

Computational chemistry is becoming an indispensable tool in the design and development of novel derivatives of 1-(2-Bromobenzoyl)-1,4-diazepane. Molecular modeling, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are being increasingly integrated into the research pipeline.

These computational approaches allow for the prediction of binding affinities, the elucidation of binding modes at target receptors, and the rational design of new compounds with improved pharmacological profiles. For example, computational studies, including docking and MD simulations, have been instrumental in understanding the interactions of 1,4-diazepane-based ligands with targets like the sigma-1 receptor (σ1R). nih.govnih.gov These simulations can reveal key interactions within the active site and explain the different behaviors of closely related compounds. nih.gov

The use of advanced computational tools can also predict physicochemical properties, metabolic stability, and potential off-target effects, thereby reducing the number of compounds that need to be synthesized and tested experimentally. This not only accelerates the drug discovery process but also makes it more cost-effective.

| Computational Method | Application in 1,4-Diazepane Research | Example | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding poses and affinities of ligands to receptors. | Docking of diazepane derivatives into the sigma-1 receptor active site. | nih.gov |

| Molecular Dynamics (MD) Simulations | Understanding the dynamic behavior and stability of ligand-receptor complexes. | 250 ns MD simulations to confirm docking results and analyze compound behavior. | nih.gov |

| QSAR | Relating chemical structure to biological activity to predict the activity of new compounds. | - | - |

Exploration of New Biological Targets and Mechanisms of Action

While the 1,4-diazepane core is well-known for its interaction with the central nervous system, particularly GABA-A receptors, future research is expected to uncover novel biological targets and mechanisms of action. researchgate.net

Recent studies have already identified 1,4-diazepane derivatives as potent and selective agonists for the Cannabinoid receptor 2 (CB2), highlighting the potential for this scaffold in immunology and inflammation. nih.govnih.gov Additionally, derivatives have been designed as inhibitors of the LFA-1/ICAM-1 interaction, suggesting applications in autoimmune diseases. nih.gov The sigma receptors (σR), particularly the σ1R subtype, have also emerged as a significant target for 1,4-diazepane-based ligands, with potential applications in neurodegenerative disorders and as antipsychotics. nih.govnih.gov

The exploration of new biological targets will be driven by a deeper understanding of the structure-activity relationships of 1,4-diazepane derivatives and the application of advanced screening techniques. This could lead to the development of novel therapeutics for a wider range of diseases.

Application of High-Throughput Screening and Synthesis Techniques

High-throughput screening (HTS) and high-throughput synthesis are powerful tools that are set to revolutionize the discovery of new this compound derivatives with desired biological activities.

HTS allows for the rapid testing of large libraries of compounds against a specific biological target, enabling the identification of promising lead compounds in a short amount of time. The identification of 1,4-diazepane compounds as potent CB2 agonists was the result of a high-throughput screening campaign. nih.govnih.gov

Combinatorial chemistry and automated synthesis platforms can be used to generate large and diverse libraries of 1,4-diazepane derivatives for screening. nih.gov The development of flow synthesis platforms for benzodiazepines further facilitates the rapid and efficient production of these compound libraries. dntb.gov.ua The integration of HTS with high-throughput synthesis creates a powerful engine for drug discovery, allowing for the rapid optimization of lead compounds and the exploration of a vast chemical space.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.